1-Pyrenehexanoic acid
Overview
Description
1-Pyrenehexanoic acid, also known as 6-(1-Pyrenyl)hexanoic acid, is a fluorescent compound with the molecular formula C22H20O2 and a molecular weight of 316.39 g/mol . It is widely used in scientific research due to its unique fluorescent properties, which make it an excellent probe for various biochemical and biophysical studies .
Preparation Methods
1-Pyrenehexanoic acid can be synthesized through multiple synthetic routes. One common method involves a multi-step reaction starting with ethyl 6-chloro-6-oxohexanoate . The synthesis typically includes a Friedel-Crafts reaction followed by hydrazine hydrate treatment . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
1-Pyrenehexanoic acid is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 1-Pyrenehexanoic acid is primarily based on its ability to fluoresce. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as fluorescence. This property is utilized in various applications to detect and measure the presence of the compound or its interactions with other molecules .
Comparison with Similar Compounds
1-Pyrenehexanoic acid can be compared with other similar fluorescent compounds, such as:
Pyrene: A simpler aromatic hydrocarbon with strong fluorescence but lacks the functionalized hexanoic acid chain.
1-Pyreneboronic acid: Another fluorescent compound with a boronic acid group, used in different types of chemical reactions.
6-(1-Pyrenyl)caproic acid: A compound similar to this compound but with slight variations in its chemical structure.
The uniqueness of this compound lies in its combination of a pyrene moiety with a hexanoic acid chain, providing both strong fluorescence and functional versatility .
Properties
IUPAC Name |
6-pyren-1-ylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c23-20(24)8-3-1-2-5-15-9-10-18-12-11-16-6-4-7-17-13-14-19(15)22(18)21(16)17/h4,6-7,9-14H,1-3,5,8H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFCSIAVYVXOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238327 | |
Record name | 6-Pyrenylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90936-85-9 | |
Record name | 6-Pyrenylhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090936859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Pyrenylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(1-Pyrenyl)hexanoic acid, for fluorescence | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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